molecular formula C12H11NO2 B2626407 1,2,3,4-Tetrahydrocyclopenta[b]indole-5-carboxylic acid CAS No. 422312-00-3

1,2,3,4-Tetrahydrocyclopenta[b]indole-5-carboxylic acid

Cat. No.: B2626407
CAS No.: 422312-00-3
M. Wt: 201.225
InChI Key: KUCYGAINBAZNHN-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydrocyclopenta[b]indole-5-carboxylic acid: is a heterocyclic compound that belongs to the indole family. Indoles are significant in both natural and synthetic chemistry due to their presence in various biologically active molecules. This compound, with the molecular formula C12H11NO2 , is used in various research fields, including medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydrocyclopenta[b]indole-5-carboxylic acid can be synthesized through a multi-step process involving the cyclization of appropriate precursors. One common method involves the Fischer indole synthesis, where aryl hydrazines react with ketones under acidic conditions to form the indole core . The specific conditions, such as temperature and choice of acid, can vary depending on the desired yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4-Tetrahydrocyclopenta[b]indole-5-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the indole ring or the carboxylic acid group.

    Substitution: Electrophilic substitution reactions are common, where substituents can be introduced at different positions on the indole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions to introduce various functional groups.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while substitution reactions can yield a variety of functionalized indoles .

Scientific Research Applications

1,2,3,4-Tetrahydrocyclopenta[b]indole-5-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

  • Indole-2-carboxylic acid
  • Tetrahydrocarbazole
  • Benzofuro[3,2-b]indole

Comparison: 1,2,3,4-Tetrahydrocyclopenta[b]indole-5-carboxylic acid is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

1,2,3,4-tetrahydrocyclopenta[b]indole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-12(15)9-5-1-4-8-7-3-2-6-10(7)13-11(8)9/h1,4-5,13H,2-3,6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUCYGAINBAZNHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NC3=C2C=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

422312-00-3
Record name 1H,2H,3H,4H-cyclopenta[b]indole-5-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of 2-hydrazinobenzoic acid hydrochloride (53 mmol, 10.0 g) and cyclopentanone (58 mmol, 4.9 g) in 1,4-dioxane (100 mL) was added dropwise concentrated H2SO4 (˜18M, 63 mmol, 3.5 mL). The resulting solution was heated to reflux for 2 hours. 1H NMR analysis of a crude aliquot indicated complete reaction. The reaction was allowed to cool to room temperature and then concentrated to dryness to give a red solid which was used without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step One
Name
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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